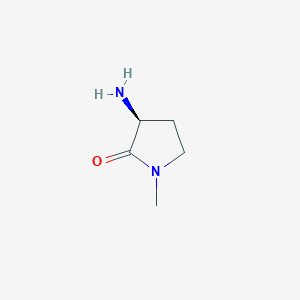
1-(pentafluorobenzyl)-1H-pyrazol-4-amine
Vue d'ensemble
Description
The compound “1-(pentafluorobenzyl)-1H-pyrazol-4-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pentafluorobenzyl group, which is a benzene ring substituted with five fluorine atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through controlled radical polymerization of vinyl imidazoles . Alkylation reactions are also commonly used in the synthesis of similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, pentafluorobenzene, a related compound, is a colorless liquid with a boiling point similar to that of benzene .Applications De Recherche Scientifique
Environmental Remediation
Amine-containing sorbents, such as those potentially derivable from "1-(pentafluorobenzyl)-1H-pyrazol-4-amine," have been identified as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These compounds rely on electrostatic interactions, hydrophobic interactions, and specific sorbent morphology to effectively adsorb PFAS, suggesting a critical role in treating contaminated municipal water and wastewater at low concentrations (Ateia et al., 2019).
Medicinal Chemistry
Pyrazole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The pyrazoline scaffold, which is closely related to "this compound," has been extensively studied for its potential as a therapeutic agent. Research has shown that pyrazolines can serve as effective monoamine oxidase inhibitors, highlighting their relevance in the development of treatments for neurodegenerative disorders and psychiatric diseases (Mathew et al., 2013). Moreover, pyrazolines have been investigated for their neuroprotective properties, indicating potential applications in managing diseases like Alzheimer's and Parkinson's (Ahsan et al., 2022).
Material Science
The structural features of pyrazole derivatives, potentially including "this compound," enable the synthesis of polymers and materials with specific functional properties. These materials can be designed for high-impact strength and specific catalytic activities, which are crucial for developing advanced polymers and composites (Matsuda, 1997).
Orientations Futures
Future research could focus on developing convenient, faster derivatization procedures and reagents better suited for routine analysis of similar compounds . Additionally, new classes of compounds of interest continue to emerge, necessitating the development and improvement of chemical analytical methods .
Propriétés
IUPAC Name |
1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F5N3/c11-6-5(3-18-2-4(16)1-17-18)7(12)9(14)10(15)8(6)13/h1-2H,3,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZQBJPAJHMZJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-{[(3-chloro-4-methoxyphenyl)methylene]amino}-3-phenylpropanoate](/img/structure/B3175202.png)

![Carbamic acid, N-[trans-4-(azidomethyl)-cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B3175224.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxybenzamide](/img/structure/B3175240.png)


![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3175259.png)
![1-[(4-Isothiocyanatophenyl)sulfonyl]azepane](/img/structure/B3175294.png)

